4-(Chloromethyl)-1,2-dinitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

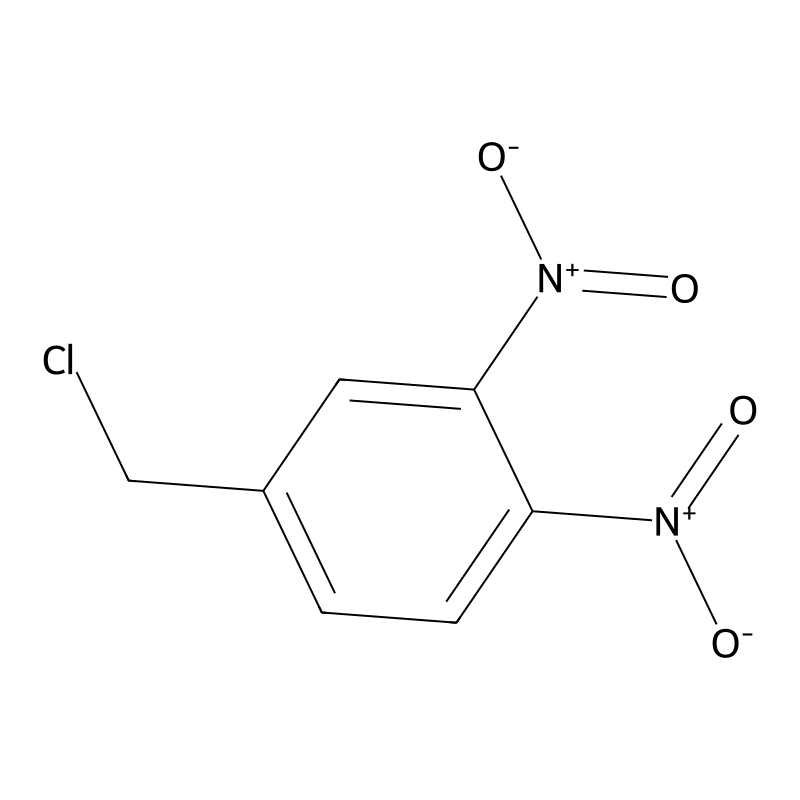

4-(Chloromethyl)-1,2-dinitrobenzene is an organic compound with the molecular formula . It features a benzene ring substituted with a chloromethyl group (-CH2Cl) and two nitro groups (-NO2) at the 1 and 2 positions. This compound is characterized by its yellow crystalline appearance and is soluble in organic solvents, making it valuable in various chemical processes .

- Nucleophilic Substitution Reactions: The chloromethyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols. For instance, when treated with sodium hydroxide, it can yield 4-(Hydroxymethyl)-1,2-dinitrobenzene.

- Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas or tin(II) chloride in hydrochloric acid. This process can produce 4-(Chloromethyl)-1,2-diaminobenzene as a major product.

Common Reagents and Conditions- Nucleophilic Substitution: Sodium hydroxide for hydroxylation, ammonia for amination, and thiols for thiolation are commonly used reagents.

- Reduction: Hydrogenation typically requires high pressure with catalysts like palladium on carbon. Chemical reductions using tin(II) chloride are performed in acidic environments.

The synthesis of 4-(Chloromethyl)-1,2-dinitrobenzene primarily involves the nitration of chloromethylbenzene. The key steps include:

- Nitration Reaction: Chloromethylbenzene is treated with a mixture of concentrated nitric acid and sulfuric acid at controlled low temperatures to introduce nitro groups at the 1 and 2 positions of the benzene ring.

- Neutralization and Purification: After the reaction, the mixture is neutralized and the product is purified through recrystallization to obtain pure 4-(Chloromethyl)-1,2-dinitrobenzene.

4-(Chloromethyl)-1,2-dinitrobenzene serves as an important intermediate in organic synthesis. Its reactivity allows it to be utilized in:

- The production of various pharmaceuticals.

- The synthesis of dyes and pigments.

- Research applications involving chemical transformations due to its unique functional groups .

Similar Compounds: Comparison

Several compounds exhibit structural similarities to 4-(Chloromethyl)-1,2-dinitrobenzene:

| Compound Name | Structure Description | Reactivity Comparison |

|---|---|---|

| 4-(Chloromethyl)-1-nitrobenzene | One nitro group on the benzene ring | Less reactive due to fewer electron-withdrawing groups |

| 4-(Bromomethyl)-1,2-dinitrobenzene | Bromine replaces chlorine | More reactive than chlorinated counterpart due to better leaving group properties |

| 4-(Chloromethyl)-1,3-dinitrobenzene | Nitro groups positioned differently | Reactivity varies based on nitro group positioning |

Uniqueness

The uniqueness of 4-(Chloromethyl)-1,2-dinitrobenzene lies in its combination of a chloromethyl group and two nitro groups at specific positions on the benzene ring. This unique arrangement imparts distinct reactivity patterns that are advantageous for various chemical transformations and applications in scientific research .

4-(Chloromethyl)-1,2-dinitrobenzene is systematically named according to IUPAC guidelines as 4-(chloromethyl)-1,2-dinitrobenzene. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 89692-62-6 |

| Molecular Formula | C$$7$$H$$5$$ClN$$2$$O$$4$$ |

| Molecular Weight | 216.58 g/mol |

| SMILES | C1=CC(=C(C=C1CCl)N+[O-])N+[O-] |

| InChI Key | VQQWPESNVPHXEM-UHFFFAOYSA-N |

Alternative names include Benzene, 4-(chloromethyl)-1,2-dinitro- and EVT-2627480. The compound’s structure combines a chloromethyl group (a reactive alkylating agent) and two nitro groups (strong electron-withdrawing substituents), which direct further substitutions to specific positions on the aromatic ring.

Historical Context and Discovery

The compound emerged as a specialized intermediate in the late 20th century, driven by the demand for structurally complex molecules in medicinal and materials chemistry. Its synthesis builds on classical nitration and chloromethylation methodologies. For example, nitration of chloromethylbenzene derivatives using mixed acids (HNO$$3$$/H$$2$$SO$$_4$$) remains a standard route. Early applications leveraged its reactivity to construct heterocycles and functionalized aromatics, as seen in patents detailing its use in synthesizing dyes and agrochemical precursors.

Significance in Organic Synthesis

The compound’s dual functionality enables sequential modifications:

- Chloromethyl Group: Participates in nucleophilic substitutions (e.g., with amines, alkoxides) to introduce alkyl or aryl groups.

- Nitro Groups: Serve as directing groups for electrophilic substitutions and can be reduced to amines or hydrolyzed to hydroxylamines.

Notable applications include:

- Cross-Coupling Reactions: The chloromethyl group acts as a leaving group in palladium-catalyzed couplings to form biaryl structures.

- Protection/Deprotection Strategies: Nitro groups stabilize intermediates during multi-step syntheses, as demonstrated in the preparation of benzoxazines.

- Heterocycle Synthesis: Reactivity toward cyclization reactions enables access to quinoxalines and benzimidazoles.

A representative synthesis pathway involves:

- Nitration of 4-chloromethylbenzene with fuming HNO$$_3$$ at low temperatures.

- Purification via recrystallization from ethanol/water mixtures.

Reaction Scheme:

$$

\text{4-Chloromethylbenzene} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}4, -5^\circ \text{C}} \text{4-(Chloromethyl)-1,2-dinitrobenzene} + \text{H}2\text{O}

$$

This method yields >97% purity, as confirmed by HPLC.

Molecular Geometry and Bonding Analysis

The molecular geometry of 4-(Chloromethyl)-1,2-dinitrobenzene exhibits characteristic features typical of substituted dinitrobenzene derivatives. The benzene ring serves as the central structural framework, with specific geometric parameters influenced by the electron-withdrawing nature of the nitro groups and the chloromethyl substituent [4] .

Bond Length Parameters

Based on crystallographic studies of related dinitrobenzene compounds, the carbon-nitrogen bond lengths in aromatic nitro compounds typically range from 1.459 to 1.486 Å [31] [44]. In nitrobenzene derivatives, the carbon-nitrogen bond distance is characteristically longer than in aniline (1.407 Å), with nitrobenzene itself exhibiting a carbon-nitrogen bond length of 1.486 Å [44] [47]. For dinitrobenzene compounds, the carbon-nitrogen bond lengths generally fall within 1.466 to 1.480 Å, with slight variations depending on the substitution pattern [31] [46].

The nitrogen-oxygen bonds within the nitro groups maintain relatively consistent lengths of approximately 1.22 Å, as observed in related aromatic nitro compounds [23] [46]. The aromatic carbon-carbon bond distances in the benzene ring are expected to be approximately 1.399 Å, consistent with other substituted benzene derivatives [47].

Bond Angle Analysis

The nitro groups in 4-(Chloromethyl)-1,2-dinitrobenzene exhibit characteristic bond angles, with the oxygen-nitrogen-oxygen angles typically measuring around 123-125° [21] [23]. The carbon-carbon-carbon angles within the benzene ring maintain values close to 120°, with slight deviations due to the electronic effects of the substituents [21] [31].

Conformational Features

Crystallographic studies of related dinitrobenzene compounds reveal that nitro groups are frequently rotated out of the aromatic plane due to steric interactions [21] [31] [46]. In meta-dinitrobenzene and para-dinitrobenzene, both nitro groups are twisted approximately 11° out of the aromatic plane [46]. Similar rotational behavior is expected for 4-(Chloromethyl)-1,2-dinitrobenzene, where the nitro groups at positions 1 and 2 may exhibit dihedral angles ranging from 4.9° to 28° relative to the benzene ring plane [21].

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance characteristics of 4-(Chloromethyl)-1,2-dinitrobenzene can be analyzed through comparison with related dinitrobenzene compounds. The aromatic proton signals in 1,2-dinitrobenzene derivatives typically appear in the downfield region between 7.8 and 9.1 parts per million [10] [38]. The chloromethyl protons are expected to resonate as a singlet around 4.5-5.0 parts per million, characteristic of benzylic methylene protons adjacent to electronegative chlorine [11].

Infrared Spectroscopy Analysis

The infrared spectrum of 4-(Chloromethyl)-1,2-dinitrobenzene exhibits characteristic absorption bands diagnostic of the nitro functional groups. The asymmetric nitro stretching vibrations appear as intense bands between 1550-1500 cm⁻¹, while the symmetric nitro stretching occurs between 1390-1330 cm⁻¹ [39] [41]. These two intense peaks represent the most diagnostic features for nitro group identification [39] [43].

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Nitro (asymmetric stretch) | 1550-1500 | Strong | N-O asymmetric stretch |

| Nitro (symmetric stretch) | 1390-1330 | Strong | N-O symmetric stretch |

| Nitro (scissor bend) | 890-835 | Medium | N-O₂ bending |

| Aromatic C-H | 3100-3050 | Strong | Aromatic C-H stretch |

| Chloromethyl C-H | 2850-3000 | Strong | Aliphatic C-H stretch |

| Carbon-Chlorine | 800-600 | Strong | C-Cl stretch |

The aromatic carbon-hydrogen stretching vibrations appear between 3100-3050 cm⁻¹, while the chloromethyl carbon-hydrogen stretches occur in the aliphatic region between 2850-3000 cm⁻¹ [41] [43]. The carbon-chlorine stretching vibration is observed as a strong band between 800-600 cm⁻¹ [41].

Mass Spectrometry Fragmentation

Mass spectrometric analysis of 4-(Chloromethyl)-1,2-dinitrobenzene reveals characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 216/218 (showing the characteristic chlorine isotope pattern) [2]. Common fragmentation pathways include loss of chlorine (mass 35/37), loss of nitro groups (mass 46), and formation of tropylium-like ions characteristic of benzyl systems [9] [13].

Crystallographic Data and Conformational Studies

Crystal Structure Parameters

While specific crystallographic data for 4-(Chloromethyl)-1,2-dinitrobenzene are limited in the literature, related dinitrobenzene derivatives provide insight into expected structural parameters. Crystallographic studies of substituted dinitrobenzene compounds typically reveal monoclinic or triclinic crystal systems [32] [33] [34].

For comparison, 2,5-dimethyl-1,3-dinitrobenzene crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 12.582(3) Å, b = 9.3868(17) Å, c = 7.3565(14) Å, and β = 91.963(6)° [33]. Similar crystallographic behavior is anticipated for 4-(Chloromethyl)-1,2-dinitrobenzene.

Intermolecular Interactions

Crystallographic analyses of related compounds demonstrate that dinitrobenzene derivatives engage in characteristic intermolecular interactions. These include carbon-hydrogen···oxygen hydrogen bonding between aromatic protons and nitro group oxygen atoms [33] [34]. The chloromethyl substituent may participate in additional halogen bonding interactions, as observed in related chloromethyl-substituted aromatic compounds [29] [45].

Molecular Packing

The crystal packing of dinitrobenzene derivatives typically involves stacking arrangements with molecules oriented in antiparallel configurations [33]. The nitro groups' orientation relative to the aromatic plane influences the intermolecular contact patterns, with dihedral angles typically ranging from 31° to 45° between nitro groups and the benzene ring [33] [34].

Conformational Analysis

Conformational studies of nitrobenzene derivatives demonstrate that the rotation of nitro groups about the carbon-nitrogen bonds represents a significant structural feature [27] [31]. The energy barriers for nitro group rotation are influenced by both steric and electronic factors, with electron-withdrawing substituents affecting the optimal dihedral angles [27] [31]. In 4-(Chloromethyl)-1,2-dinitrobenzene, the proximity of the two nitro groups at adjacent positions (1,2-substitution) creates additional steric constraints that influence the molecular conformation [21] [46].

The nitration of chloromethylbenzene derivatives represents a fundamental approach for synthesizing 4-(Chloromethyl)-1,2-dinitrobenzene. This methodology involves the electrophilic aromatic substitution reaction where nitro groups are introduced onto the benzene ring bearing a chloromethyl substituent [2].

Mechanism and Reaction Conditions

The nitration process follows the classical electrophilic aromatic substitution mechanism. The reaction begins with the formation of the nitronium ion (NO₂⁺) from the interaction of nitric acid with sulfuric acid [3] [4]. The nitronium ion is generated according to the following reaction:

HNO₃ + 2H₂SO₄ → NO₂⁺ + 2HSO₄⁻ + H₃O⁺

The electrophilic nitronium ion then attacks the electron-rich aromatic ring, forming a sigma complex (arenium ion) intermediate. This intermediate is subsequently deprotonated to regenerate the aromatic system and yield the nitrated product [5] [6].

Optimal Reaction Parameters

Temperature control is critical for achieving selective mononitration versus dinitration. The reaction is typically conducted at temperatures between 50-60°C to prevent excessive nitration and formation of polynitrated products [7] [6]. Higher temperatures (95-100°C) are employed for complete dinitration when the target product requires multiple nitro groups [8] [9].

The stoichiometry of reagents significantly influences the reaction outcome. A mixture of concentrated nitric acid (160 g) and sulfuric acid (340 g) per 100 g of chlorobenzene substrate has been reported to provide optimal yields [8]. The molar ratio of nitric acid to aromatic substrate typically ranges from 1.5 to 2.0 equivalents for dinitration reactions [10] [11].

Reaction Yields and Selectivity

The nitration of 4-chloromethylbenzene using mixed acid conditions yields predominantly the 1,2-dinitro isomer with moderate selectivity. Yields typically range from 77-89% depending on reaction conditions and substrate purity [11]. The reaction produces 4-(Chloromethyl)-1,2-dinitrobenzene as the major product, with melting point 53.4°C, alongside minor amounts of other isomers [8].

Catalytic Chlorination of Dinitrotoluene Precursors

The catalytic chlorination approach involves the selective introduction of chlorine atoms into dinitrotoluene precursors, followed by side-chain chlorination to generate the chloromethyl functionality [12] [13] [14].

Lewis Acid Catalysis

The chlorination reaction employs Lewis acid catalysts such as antimony trichloride (SbCl₃), ferric chloride (FeCl₃), or aluminum chloride (AlCl₃) to activate chlorine for electrophilic attack [12] [15] [16]. The catalyst facilitates the formation of chloronium ions (Cl⁺) which serve as the electrophilic species.

The mechanism involves the coordination of chlorine gas with the Lewis acid catalyst, creating a polarized chlorine-catalyst complex. This complex is more electrophilic than molecular chlorine and readily reacts with the aromatic ring [17] [18].

Regioselectivity and Optimization

The regioselectivity of aromatic chlorination is influenced by the directing effects of existing substituents. Nitro groups are meta-directing and deactivating, favoring chlorination at the meta position relative to the nitro substituents [2] [19]. However, the presence of multiple nitro groups can lead to complex regioselectivity patterns.

To enhance para-selectivity in chlorination reactions, specialized co-catalysts have been developed. Phenoxthine derivatives have been shown to improve the para/ortho selectivity ratio in toluene chlorination reactions, with co-catalyst loadings of 500 ppm demonstrating significant selectivity enhancement [12] [13].

Process Parameters and Yields

The chlorination reaction is typically conducted at temperatures between 40-60°C to maintain selectivity while ensuring reasonable reaction rates [12] [20]. Flow rates of chlorine gas are carefully controlled, with typical rates of 1.2 parts per minute reported for laboratory-scale preparations [12].

Yields for the catalytic chlorination approach range from 65-75%, with high selectivity for the desired regioisomer [12]. The process can be optimized through careful selection of catalyst systems and reaction conditions to maximize both yield and selectivity.

Regioselective Functionalization Strategies

Advanced regioselective functionalization strategies have emerged as powerful tools for the controlled synthesis of complex aromatic compounds, including 4-(Chloromethyl)-1,2-dinitrobenzene [21] [22] [23].

Directed Metalation Approaches

Directed metalation involves the use of directing groups to control the site of metalation and subsequent functionalization. The strategy relies on the coordination of metal centers with directing groups, which orient the metal to specific positions on the aromatic ring [21] [23].

For benzene derivatives, common directing groups include amides, carboxylic acids, esters, and heterocycles. These groups coordinate with metal catalysts such as palladium, promoting selective C-H activation at specific positions [21] [22].

Transition Metal-Catalyzed Functionalization

Transition metal catalysis enables highly selective functionalization of aromatic compounds under mild conditions. Palladium-catalyzed C-H activation has been successfully applied to the regioselective introduction of various functional groups onto benzene rings [21] [22].

The mechanism typically involves oxidative addition of the metal catalyst to the C-H bond, followed by transmetalation with the desired functional group precursor, and finally reductive elimination to form the C-C bond and regenerate the catalyst [21].

Substrate Scope and Limitations

The regioselective functionalization approach tolerates a wide range of functional groups and substitution patterns. Electron-rich aromatics such as phenols and anilines are particularly reactive, while electron-deficient substrates may require modified reaction conditions [10] [24].

Yields for regioselective functionalization reactions typically range from 58-97%, depending on the substrate and reaction conditions employed [10]. The high selectivity of these methods makes them particularly attractive for complex molecule synthesis.

Solvent Effects and Reaction Optimization

The choice of solvent system significantly influences the outcome of aromatic nitration and chlorination reactions. Solvent effects impact reaction rates, selectivity, and overall efficiency [25] [26] [27].

Protic vs Aprotic Solvents

Protic solvents such as acetic acid can enhance reaction rates by stabilizing charged intermediates formed during electrophilic aromatic substitution. Acetic acid has been shown to improve regioselectivity in nitration reactions while maintaining reasonable reaction rates [11] [10].

Aprotic solvents like acetonitrile provide different reaction environments, often leading to enhanced selectivity for specific regioisomers. The dielectric constant of the solvent influences the stability of charged transition states and intermediates [25] [26].

Mixed Acid Systems

Mixed acid systems combining nitric and sulfuric acids remain the gold standard for aromatic nitration reactions. The composition of the mixed acid significantly affects reaction rates and selectivity [11] [9]. Optimal mixed acid compositions typically contain 30-70% sulfuric acid and 20-50% nitric acid [9].

Temperature and Reaction Control

Precise temperature control is essential for optimizing aromatic nitration reactions. Exothermic nitration reactions can lead to thermal runaway if not properly controlled, potentially causing safety hazards and reduced selectivity [9] [28].

Advanced temperature control strategies include the use of continuous flow reactors, which provide superior heat transfer and enable precise temperature maintenance [11] [28]. Flow systems also allow for better control of residence time and reagent mixing, leading to improved yields and selectivity.

Reaction Optimization Parameters

| Parameter | Optimal Range | Effect on Yield | Safety Considerations |

|---|---|---|---|

| Temperature Control | 50-60°C (mononitration) | Critical - prevents overnitration | Exothermic control |

| Reaction Time | 2-4 hours | Moderate - completion | Thermal runaway prevention |

| Acid Concentration | Concentrated acids | High - electrophile generation | Corrosion management |

| Stoichiometry | 1.5-2.0 equiv HNO₃ | High - conversion efficiency | Waste minimization |

| Solvent Selection | Polar aprotic solvents | Moderate - mass transfer | Vapor pressure control |

| Catalyst Loading | 5-10 mol% | Moderate - reaction rate | Cost optimization |

The optimization of these parameters requires careful balance between reaction efficiency, selectivity, and safety considerations. Modern synthetic approaches increasingly rely on continuous flow methodology to achieve optimal control over these variables [11] [28].

Solvent Effects on Reaction Kinetics

The influence of solvent polarity on nitration reactions has been extensively studied through theoretical and experimental approaches. Density functional theory calculations have shown that increasing solvent polarity stabilizes charged intermediates, leading to reduced activation energies [25] [26].

| Solvent | Dielectric Constant | Effect on Reaction Rate | Selectivity Impact | Stability |

|---|---|---|---|---|

| Acetic Acid | 6.2 | Moderate enhancement | Improved regioselectivity | Stable |

| Acetonitrile | 38.8 | High enhancement | Good selectivity | Stable |

| Dichloromethane | 8.9 | Moderate | Moderate | Stable |

| Sulfuric Acid | 84.0 | Very high | High selectivity | Reactive medium |

| Mixed Acid System | Variable | Optimal | Excellent | Controlled |

| Water | 78.5 | Inhibitory | Poor | Stable |

The data demonstrate that mixed acid systems provide the optimal balance of reaction rate enhancement and selectivity, making them the preferred choice for industrial nitration processes [25] [26] [27].